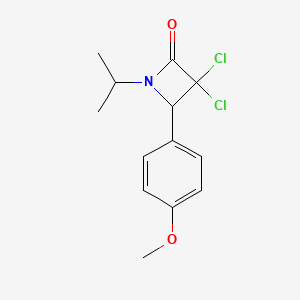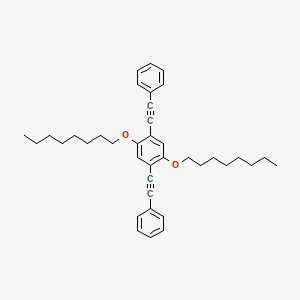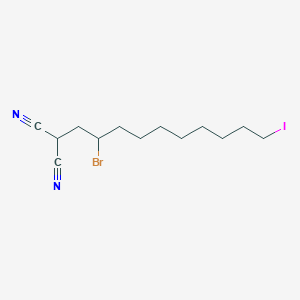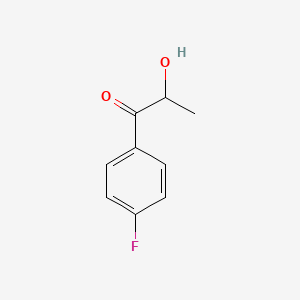
4-(4-Methoxyphenyl)-1-isopropyl-3,3-dichloroazetidine-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxyphenyl)-1-isopropyl-3,3-dichloroazetidine-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique azetidine ring structure, which is substituted with a methoxyphenyl group, an isopropyl group, and two chlorine atoms. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-1-isopropyl-3,3-dichloroazetidine-2-one typically involves a multi-step process. One common synthetic route begins with the preparation of the azetidine ring, followed by the introduction of the methoxyphenyl and isopropyl groups. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired substitutions occur efficiently.
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol or a β-haloamine. This step may require the use of a strong base or an acid catalyst to facilitate the ring closure.
Introduction of Substituents: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable nucleophile. The isopropyl group can be added via an alkylation reaction using isopropyl halide and a strong base.
Chlorination: The final step involves the chlorination of the azetidine ring to introduce the two chlorine atoms. This can be achieved using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production quality and to minimize the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-1-isopropyl-3,3-dichloroazetidine-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction may lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(4-Methoxyphenyl)-1-isopropyl-3,3-dichloroazetidine-2-one has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in binding studies due to its specific functional groups.
Industry: Used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-1-isopropyl-3,3-dichloroazetidine-2-one depends on its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the methoxyphenyl group and the azetidine ring can influence the compound’s binding affinity and specificity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenyl isothiocyanate
- Tris(4-methoxyphenyl)phosphine
- Methedrone
Uniqueness
4-(4-Methoxyphenyl)-1-isopropyl-3,3-dichloroazetidine-2-one is unique due to its azetidine ring structure combined with the methoxyphenyl and isopropyl groups This combination of functional groups imparts distinct chemical properties that are not commonly found in other similar compounds
Properties
CAS No. |
418765-66-9 |
|---|---|
Molecular Formula |
C13H15Cl2NO2 |
Molecular Weight |
288.17 g/mol |
IUPAC Name |
3,3-dichloro-4-(4-methoxyphenyl)-1-propan-2-ylazetidin-2-one |
InChI |
InChI=1S/C13H15Cl2NO2/c1-8(2)16-11(13(14,15)12(16)17)9-4-6-10(18-3)7-5-9/h4-8,11H,1-3H3 |
InChI Key |
SFNZVIHZYLBKRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(C(C1=O)(Cl)Cl)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![benzoic acid;[(2S)-3,3-difluorothiolan-2-yl]methanol](/img/structure/B12577034.png)


![1-[(3-Chloroprop-2-YN-1-YL)sulfanyl]decane](/img/structure/B12577056.png)
![2-{[4-(Dimethylamino)anilino]methylidene}naphthalen-1(2H)-one](/img/structure/B12577057.png)
![(2S,3R)-2-Methyl-3-[(trimethylsilyl)ethynyl]cyclopentan-1-one](/img/structure/B12577064.png)
![N~1~-(2-Aminoethyl)-N~1~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B12577078.png)

![N-[4-[2-Amino-4-(3-methoxyphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-benzylamine](/img/structure/B12577083.png)

![N-Isopropyl-2-(8-ethoxy-5H-1,2,4-triazino[5,6-b]indole-3-ylthio)acetamide](/img/structure/B12577089.png)

![Glycyl-N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-L-prolinamide](/img/structure/B12577106.png)
